

CAS number and chemical structure of Hexahydrocurcumin.

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Compound of Interest

Compound Name: Hexahydrocurcumin

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An In-depth Technical Guide to Hexahydrocurcumin

Introduction

Hexahydrocurcumin (HHC) is a principal and active metabolite of curcumin, the main bioactive component of turmeric (*Curcuma longa*).^{[1][2][3][4]} As a hydrogenated derivative of curcumin, HHC exhibits enhanced chemical stability and bioavailability.^[5] It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and cardiovascular protective properties.^[4] ^[6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to **Hexahydrocurcumin**, tailored for researchers, scientists, and drug development professionals.

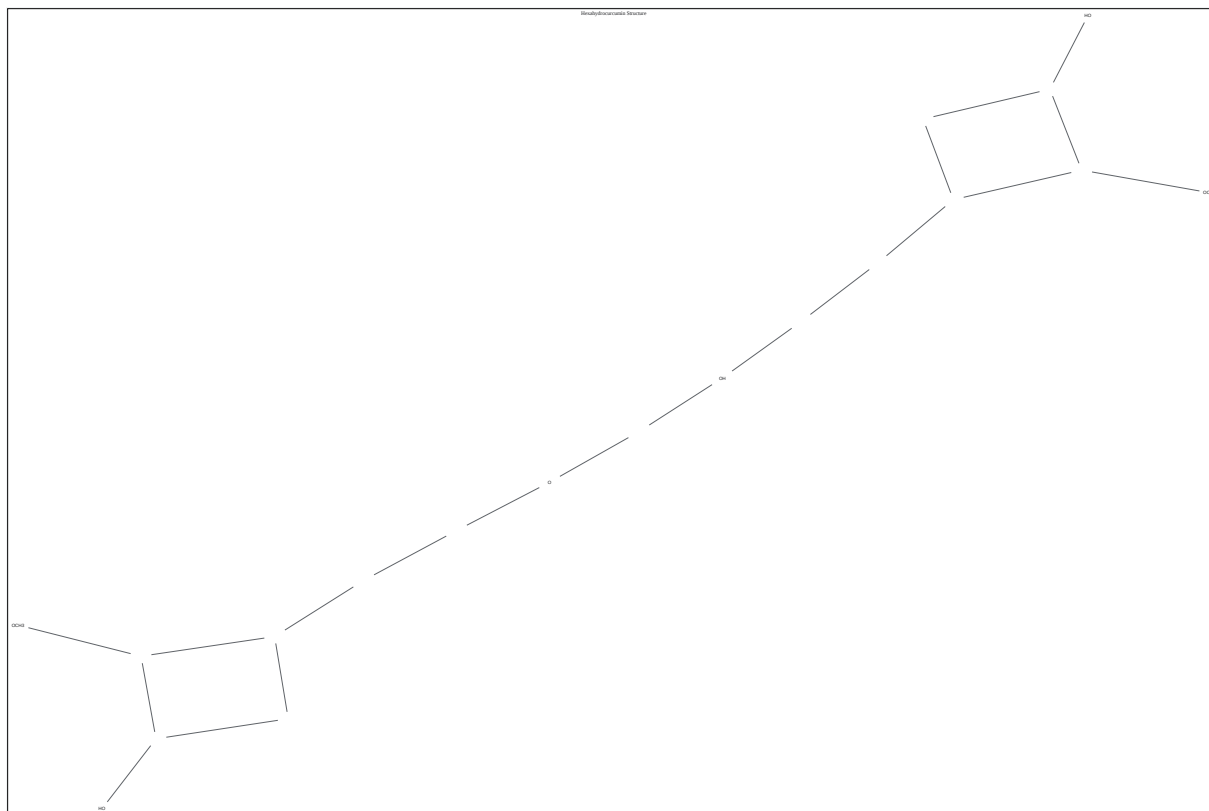
Chemical Identity and Structure

Hexahydrocurcumin is chemically known as 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one.^{[2][7][8]} It is classified as a diarylheptanoid.^[7]

- CAS Number: 36062-05-2^{[2][7][8][9]}
- Molecular Formula: C₂₁H₂₆O₆^{[2][7][8]}
- IUPAC Name: 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one^[7]

- Synonyms: 3-Heptanone, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)-; 5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one[6]
- InChI: InChI=1S/C21H26O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16,22,24-25H,3-4,7-8,13H2,1-2H3[2][7]
- InChIKey: RSAHICAPUYTWHW-UHFFFAOYSA-N[2][7]
- SMILES: COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O)O[7]

Chemical Structure of **Hexahydrocurcumin**



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Caption: Chemical structure of **Hexahydrocurcumin**.

Physicochemical Properties

Hexahydrocurcumin is a colorless to pale yellow crystalline solid.[6] It is soluble in organic solvents but has limited solubility in water.[6]

Property	Value	Reference
Molecular Weight	374.4 g/mol	[7]
Melting Point	81-82 °C	[9]
Solubility		
DMF	10 mg/ml	[2]
DMF:PBS (pH 7.2) (1:2)	0.3 mg/ml	[2]
DMSO	5 mg/ml	[2]
Ethanol	0.25 mg/ml	[2]
In Vivo Formulation		
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	2 mg/mL	[10]

Synthesis of Hexahydrocurcumin

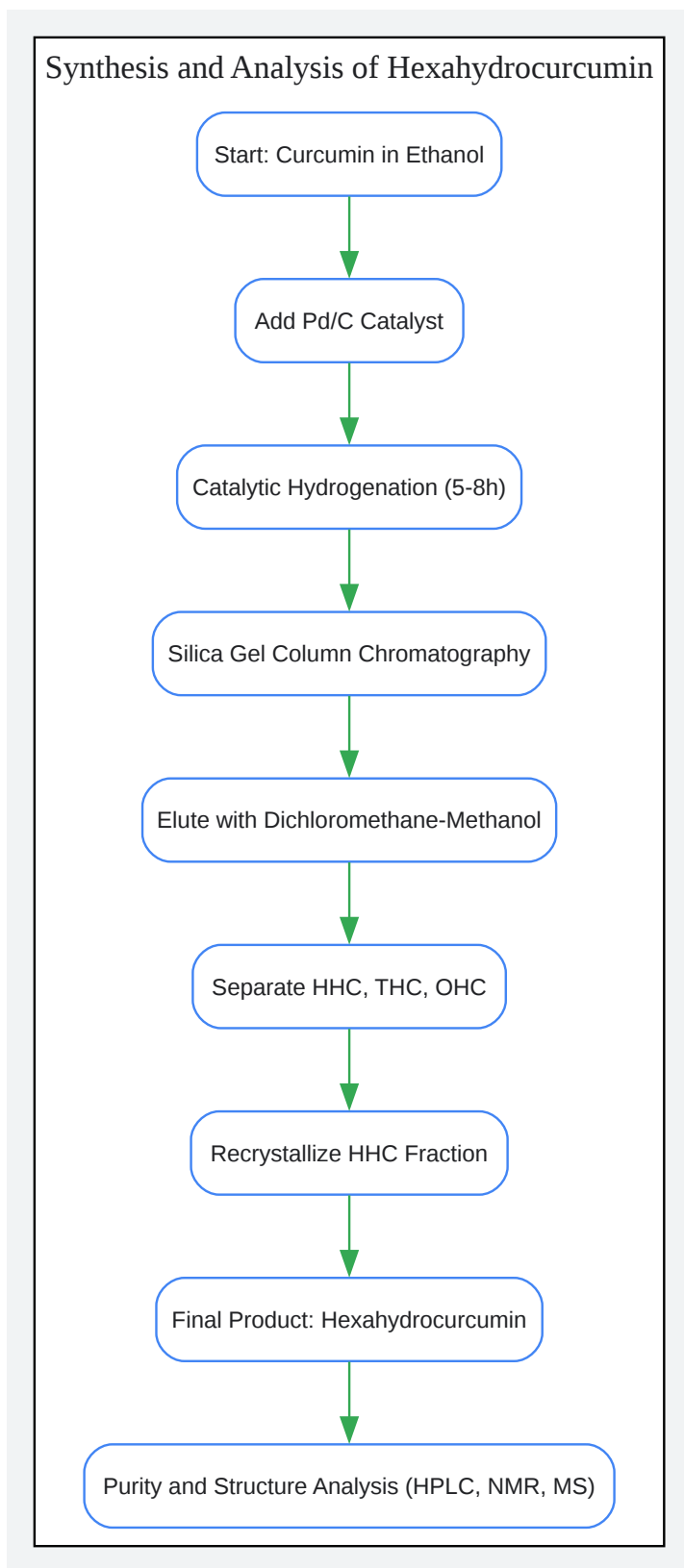
Hexahydrocurcumin is synthesized from curcumin through catalytic hydrogenation.[1][5][6]

Experimental Protocol: Synthesis of **Hexahydrocurcumin**

This protocol is based on the method described by Changtam et al. (2010) and Moohammadaree et al. (2022).[1][11]

- **Dissolution:** Dissolve curcumin in ethanol.
- **Catalyst Addition:** Add palladium on activated charcoal (Pd/C) as a catalyst to the solution.
- **Hydrogenation:** Carry out the catalytic hydrogenation reaction for 5 to 8 hours.[1][11]

- Isolation: Isolate the hydrogenated products by silica gel column chromatography.
- Elution: Use a dichloromethane-methanol solvent system for elution to separate **Hexahydrocurcumin**, tetrahydrocurcumin, and octahydrocurcumin.
- Recrystallization: Recrystallize the **Hexahydrocurcumin** fraction with dichloromethane-n-hexane to yield a white amorphous solid.
- Purity Analysis: The purity of the synthesized **Hexahydrocurcumin** can be determined by HPLC analysis.[\[11\]](#)
- Structure Confirmation: Confirm the structure of the product using spectroscopic methods such as ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) and mass spectrometry.[\[11\]](#)



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Caption: Workflow for the synthesis and analysis of **Hexahydrocurcumin**.

Biological Activities and Signaling Pathways

Hexahydrocurcumin exhibits a range of biological activities that are often more potent than its precursor, curcumin.[4]

Antioxidant Activity: HHC is a potent antioxidant that effectively scavenges free radicals.[5][12] This activity is attributed to its more stable molecular structure compared to curcumin.[5] HHC can activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the upregulation of antioxidant enzymes.[3]

Anti-inflammatory Activity: HHC demonstrates significant anti-inflammatory effects.[6] It is a selective inhibitor of cyclooxygenase-2 (COX-2) and does not affect the housekeeping enzyme COX-1.[6][12][13] HHC inhibits the production of prostaglandin E₂ (PGE₂) and nitric oxide.[2] It also suppresses the activation of nuclear factor- κ B (NF- κ B), a key regulator of inflammation.[2][14]

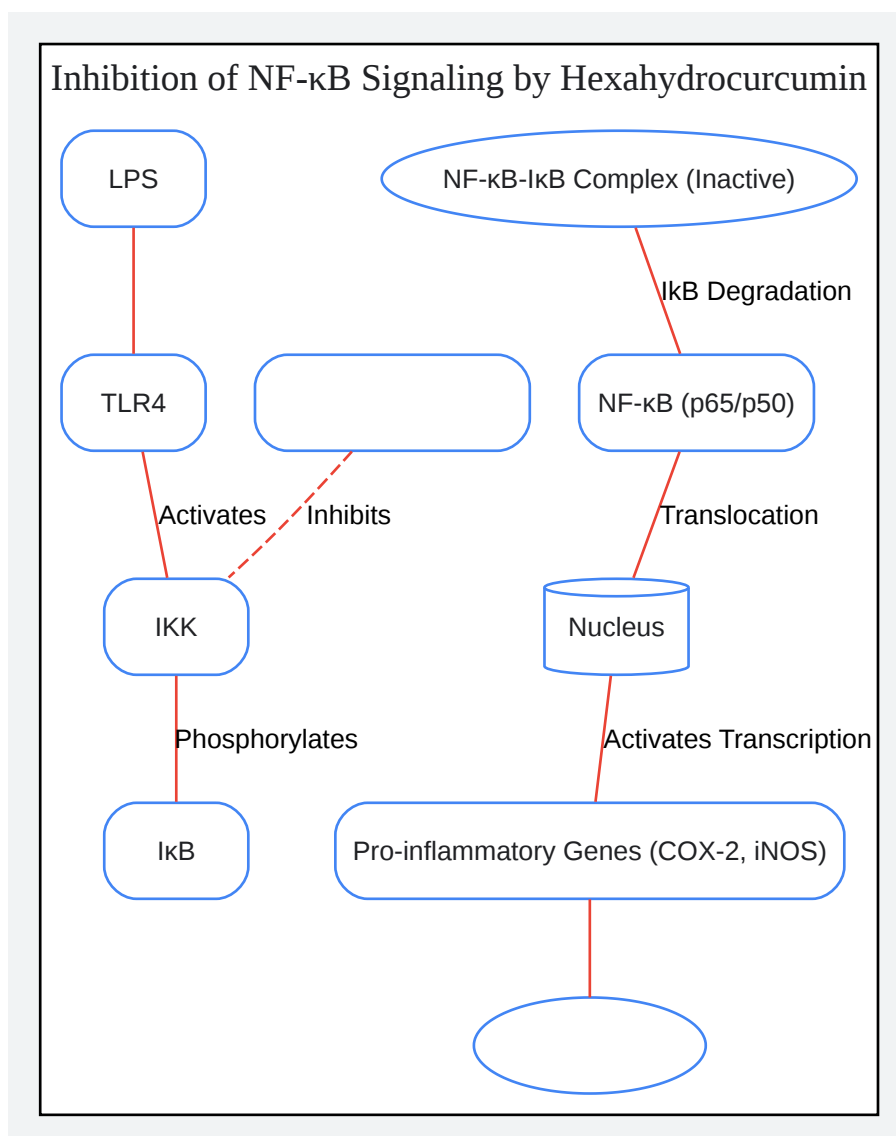
Anticancer Activity: HHC has shown potential as an anticancer agent. It can induce cytotoxicity in cancer cells and potentiates the effect of chemotherapeutic drugs like 5-fluorouracil.[1][2][12] In combination with 5-fluorouracil, HHC significantly down-regulates COX-2 mRNA expression in human colon cancer cells.[1]

Cardiovascular Protective Effects: HHC has been reported to have cardiovascular protective effects.[4][11] It can mitigate vascular remodeling and endothelial dysfunction by reducing the expression of transforming growth factor β (TGF- β 1) and matrix metalloproteinase-9 (MMP-9).[3]

Neuroprotective Effects: HHC has shown promise in neuroprotection. It can attenuate demyelination and improve cognitive impairment in chronic cerebral hypoperfusion by reducing inflammation and promoting remyelination.[15]

Signaling Pathway Modulation

HHC modulates several key signaling pathways to exert its biological effects. The NF- κ B pathway is a critical target for its anti-inflammatory action.



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Caption: Simplified diagram of NF- κ B pathway inhibition by HHC.

Quantitative Data on Biological Activities

Activity	Cell Line/Model	Concentration	Effect	Reference
Anticancer	HT-29 human colon cancer cells	77.05 μ M	IC ₅₀ at 24 hours	[10]
HT-29 human colon cancer cells	56.95 μ M	IC ₅₀ at 48 hours	[10]	
HT-29 human colon cancer cells	25 μ M (with 5 μ M 5-FU)	Significantly down-regulates COX-2 mRNA expression	[1]	
Anti-inflammatory	Human colonic epithelial cells	20 μ M	Reduces PMA-stimulated PGE ₂ production by 37%	[2]
RAW 264.7 macrophage cells	3.125-25 μ M	Inhibits LPS-induced nitric oxide overproduction in a concentration-dependent manner	[2]	
RAW 264.7 macrophage cells	50 μ M	Inhibits LPS-induced iNOS and COX-2 upregulation and NF- κ B activation	[2]	
Cardiovascular	Vascular Smooth Muscle Cells (VSMCs)	10, 20, 40 μ M	Dose-dependently attenuated Ang II-induced cell proliferation	[11]

Experimental Protocols for Biological Assays

Cell Proliferation Assay

This protocol is based on the study by Moohammadaree et al. (2022) investigating the effect of HHC on Angiotensin II-induced VSMC proliferation.[\[11\]](#)

- **Cell Seeding:** Seed Vascular Smooth Muscle Cells (VSMCs) in a 96-well plate at an appropriate density.
- **Pretreatment:** Pre-treat the cells with varying concentrations of **Hexahydrocurcumin** (e.g., 5, 10, 20, and 40 μ M) for a specified duration (e.g., 2 hours).
- **Stimulation:** Expose the cells to a stimulating agent (e.g., 10 μ M Angiotensin II) for 24 hours.
- **Cell Viability Measurement:** Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.
- **Data Analysis:** Compare the proliferation rates of HHC-treated cells with the control and Ang II-stimulated groups.

Transwell Migration Assay

This protocol is adapted from Moohammadaree et al. (2022) to assess the effect of HHC on cell migration.[\[11\]](#)

- **Cell Preparation:** Suspend VSMCs in a serum-free medium.
- **Seeding in Upper Chamber:** Seed the cells (e.g., 2×10^5 cells/ml) in the upper chamber of a 24-well plate transwell insert with a polycarbonate membrane (8 μ M pore size).
- **Treatment in Lower Chamber:** Add media with or without the chemoattractant (e.g., Angiotensin II) to the lower chamber.
- **HHC Pretreatment:** Pre-treat the cells in the upper chamber with different concentrations of **Hexahydrocurcumin** (e.g., 10, 20, and 40 μ M) for 2 hours.
- **Incubation:** Incubate the plate for 24 hours to allow for cell migration.

- **Removal of Non-migrated Cells:** Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
- **Staining and Quantification:** Fix and stain the migrated cells on the lower surface of the membrane. Count the migrated cells under a microscope.
- **Data Analysis:** Compare the number of migrated cells in the HHC-treated groups to the control and chemoattractant-stimulated groups.

Future Perspectives

Hexahydrocurcumin holds significant promise for therapeutic applications due to its enhanced stability and potent biological activities.[3][5] Future research should focus on elucidating the detailed molecular mechanisms underlying its various effects, particularly in the context of specific diseases. Further investigation into its pharmacokinetics, safety profile, and the development of optimized delivery systems will be crucial for its translation into clinical practice. [3] The exploration of HHC's role in modulating pathways involved in mitochondrial biogenesis, antioxidant defense systems, and inflammatory responses could lead to novel therapeutic strategies for a range of conditions, including neurodegenerative diseases and cancer.[3]

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